molecular formula C23H24O5 B3939048 ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate

ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate

Cat. No. B3939048
M. Wt: 380.4 g/mol
InChI Key: OFXDNTRJMSUHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate, also known as EDBP, is a chemical compound that has been widely used in scientific research. This compound is a member of the coumarin family and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is not well understood. However, it has been suggested that it may act by inhibiting various enzymes such as cyclooxygenase-2 and lipoxygenase. It has also been found to have antioxidant properties, which may contribute to its pharmacological activities.
Biochemical and Physiological Effects:
ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines. ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has also been found to have anti-viral effects by inhibiting the replication of various viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate in lab experiments is its availability and relatively low cost. It has also been found to have low toxicity, which makes it a safe compound to use in various experiments. However, one of the limitations of using ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are various future directions for the research on ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate. One of the areas of interest is the development of new compounds based on ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate with improved pharmacological activities. Another area of interest is the investigation of the mechanism of action of ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate and its potential targets. Furthermore, the development of new methods for the synthesis of ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate and its analogs is also an area of interest.
Conclusion:
In conclusion, ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is a chemical compound that has been widely used in scientific research. It has various pharmacological activities and has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has advantages for lab experiments, but also has limitations due to its limited solubility in water. There are various future directions for the research on ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate, including the development of new compounds with improved pharmacological activities and the investigation of its mechanism of action.

Scientific Research Applications

Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has been used in various scientific research studies. One of the most common applications of ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is in the field of medicinal chemistry. It has been found to have various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-viral effects. ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has also been used as a starting material in the synthesis of various other compounds with potential therapeutic applications.

properties

IUPAC Name

ethyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-5-26-22(24)16(4)27-19-11-14(2)12-20-21(19)15(3)18(23(25)28-20)13-17-9-7-6-8-10-17/h6-12,16H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXDNTRJMSUHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=CC2=C1C(=C(C(=O)O2)CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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